

Application Notes and Protocols for Macropinocytosis Assay

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Compound of Interest

Compound Name: JH530

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Introduction to Macropinocytosis

Macropinocytosis is a highly conserved endocytic process characterized by the non-specific uptake of large volumes of extracellular fluid, solutes, and particles into the cell.[1][2] This process is initiated by significant rearrangements of the actin cytoskeleton, leading to the formation of large, transient membrane protrusions called ruffles.[1][3] These ruffles can fold back onto the plasma membrane, enclosing a portion of the extracellular medium to form large, irregular vesicles known as macropinosomes, which range in diameter from 0.2 to 5 μm . [1][4]

In many cell types, macropinocytosis is induced by growth factors.[3][5] However, in certain cancer cells, particularly those with activating mutations in the RAS oncogene, this pathway is constitutively active.[3][6] This enhanced macropinocytosis serves as a crucial nutrient-scavenging mechanism, allowing cancer cells to internalize extracellular proteins, such as albumin, which are then degraded in lysosomes to provide amino acids for growth and proliferation.[3][7] This dependency on macropinocytosis presents a potential therapeutic vulnerability for these types of cancers.[8]

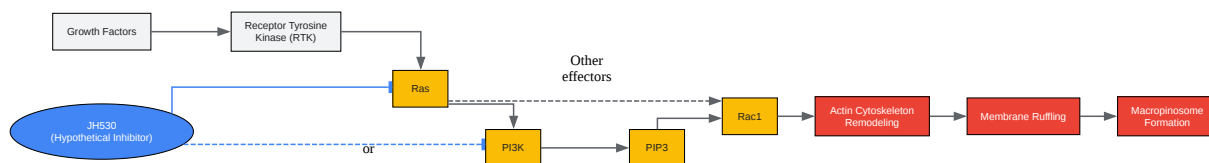
These application notes provide a detailed protocol for a quantitative, image-based macropinocytosis assay. This assay can be utilized to screen and characterize compounds, such as the hypothetical inhibitor **JH530**, for their effects on macropinocytosis.

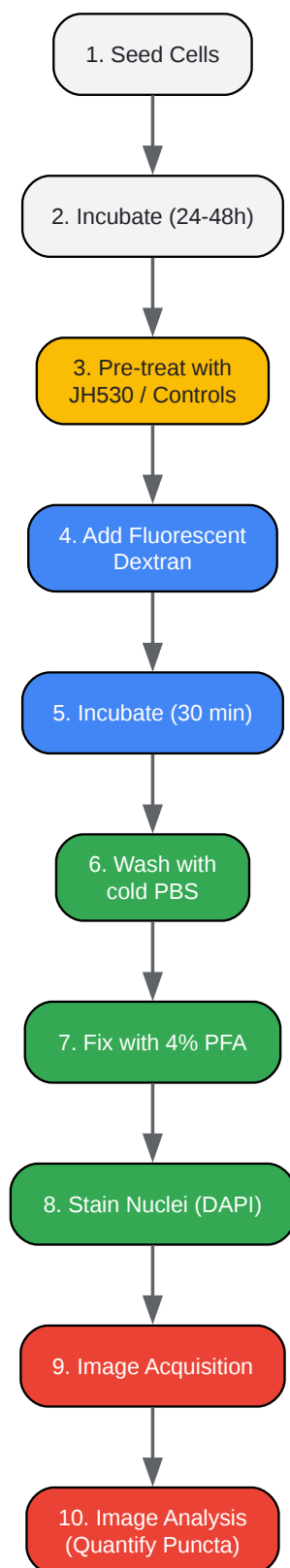
Key Signaling Pathways in Macropinocytosis

The regulation of macropinocytosis involves a complex interplay of signaling pathways that converge on the remodeling of the actin cytoskeleton. Central to this process are the RAS superfamily of small GTPases and phosphoinositide 3-kinases (PI3Ks).^{[1][9]} Growth factor stimulation of receptor tyrosine kinases (RTKs) often initiates the cascade, leading to the activation of Ras and subsequent downstream signaling.^[3]

Activated Ras, in turn, activates PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.^{[5][10]} PIP3 serves as a docking site for various proteins containing pleckstrin homology (PH) domains, including activators of Rac1, another small GTPase crucial for membrane ruffling.^[3] The coordinated action of these signaling molecules leads to the localized polymerization of actin, driving the formation of the membrane ruffles that are characteristic of macropinocytosis.^{[2][9]}

In cancer cells with oncogenic Ras mutations, this pathway is often constitutively active, leading to persistent macropinocytosis.^[6] Other pathways, such as the Wnt signaling pathway, have also been shown to drive macropinocytosis in certain cancer contexts.^[11]





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